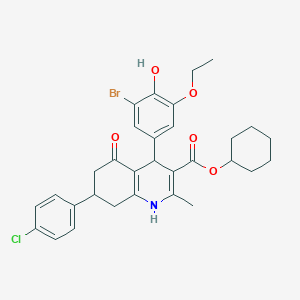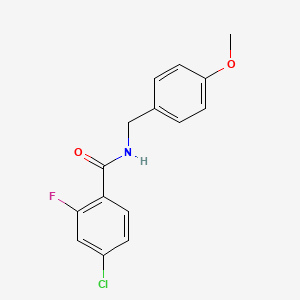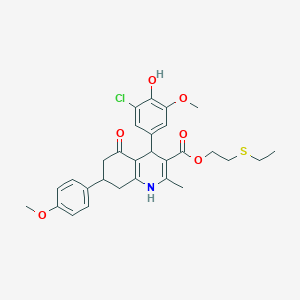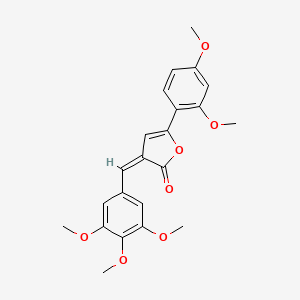
5-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone, commonly known as DMTF, is a naturally occurring compound found in certain plants. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
DMTF has been found to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
DMTF exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It also activates certain signaling pathways that promote cell survival and growth. Additionally, DMTF has been found to modulate the activity of certain neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
DMTF has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and improve glucose metabolism in diabetic animals. It has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMTF in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on DMTF. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a treatment for other diseases such as cancer and diabetes. Additionally, more research is needed to understand the mechanisms of action of DMTF and to optimize its therapeutic properties.
Métodos De Síntesis
DMTF can be synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzaldehyde with 3,4,5-trimethoxybenzylamine, followed by the addition of furan-2(3H)-one. The final product is obtained through purification and crystallization.
Propiedades
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-24-15-6-7-16(17(12-15)25-2)18-11-14(22(23)29-18)8-13-9-19(26-3)21(28-5)20(10-13)27-4/h6-12H,1-5H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLKAPBCDDNBRO-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(2,4-Dimethoxyphenyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydrofuran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol](/img/structure/B5119570.png)
![17-(1-adamantyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5119577.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5119582.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5119586.png)
![ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5119587.png)
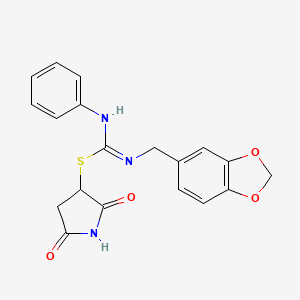
![5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5119605.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5119610.png)

![1-[5-(2-fluorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole oxalate](/img/structure/B5119631.png)
![2-[isopropyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride](/img/structure/B5119643.png)
